N-Ethyl-N-((triethoxysilyl)methyl)ethanamine
Overview
Description
N-Ethyl-N-((triethoxysilyl)methyl)ethanamine: is an organosilicon compound with the molecular formula C11H27NO3Si. It is a liquid at room temperature and is known for its applications in various fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine typically involves the reaction of triethoxysilane with N-ethyl-N-methylethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction Setup: The reactants are mixed in a suitable solvent, such as toluene or hexane.
Reaction Conditions: The mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix and heat the reactants.
Continuous Monitoring: The reaction is continuously monitored to ensure optimal conditions and yield.
Automated Purification: Advanced purification techniques, such as automated distillation units, are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-((triethoxysilyl)methyl)ethanamine undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.
Substitution: The ethyl and triethoxysilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a catalyst, such as an acid or base, at room temperature.
Condensation: Often performed under acidic or basic conditions, with the removal of water or alcohol to drive the reaction forward.
Substitution: Requires specific reagents depending on the desired substitution, such as alkyl halides or organometallic compounds.
Major Products:
Silanols: Formed from hydrolysis.
Siloxanes: Result from condensation reactions.
Substituted Amines: Produced through substitution reactions.
Scientific Research Applications
Chemistry: N-Ethyl-N-((triethoxysilyl)methyl)ethanamine is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicone polymers and resins .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules .
Industry: Industrially, this compound is used in the production of adhesives, sealants, and coatings.
Mechanism of Action
The mechanism of action of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine involves its ability to form covalent bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds. This property is exploited in the formation of silicone polymers and in surface modification applications .
Comparison with Similar Compounds
- N-Methyl-N-((triethoxysilyl)methyl)methanamine
- N-Propyl-N-((triethoxysilyl)methyl)propanamine
- N-Butyl-N-((triethoxysilyl)methyl)butanamine
Comparison: N-Ethyl-N-((triethoxysilyl)methyl)ethanamine is unique due to its specific ethyl and triethoxysilyl groups, which provide distinct reactivity and bonding characteristics. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
N-ethyl-N-(triethoxysilylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NO3Si/c1-6-12(7-2)11-16(13-8-3,14-9-4)15-10-5/h6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXXGDJOCQSQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C[Si](OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164879 | |
Record name | Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15180-47-9 | |
Record name | N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15180-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylaminomethyltriethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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